molecular formula C21H27FN2O3S B2743628 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide CAS No. 864456-48-4

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide

Cat. No.: B2743628
CAS No.: 864456-48-4
M. Wt: 406.52
InChI Key: ILGDDIAAZOROGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C21H27FN2O3S and a molecular weight of 406.52. This compound has gained attention in scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general procedure involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its biological activity or chemical reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide can be compared with similar compounds such as:

    4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide: This compound has a similar structure but with a different position of the fluorine atom.

    4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: This compound has an additional oxadiazole ring, which may confer different properties.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S/c1-15(2)13-24(14-16(3)4)28(26,27)20-11-5-17(6-12-20)21(25)23-19-9-7-18(22)8-10-19/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGDDIAAZOROGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.